molecular formula C16H13FN4O3S B4328627 N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B4328627
M. Wt: 360.4 g/mol
InChI Key: GSKSDCGDCRAGBY-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a thienyl group, and a fluorobenzoyl moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents for this step include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the Thienyl Group: : The thienyl group is often introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thienyl boronic acid with a halogenated precursor in the presence of a palladium catalyst.

  • Attachment of the Fluorobenzoyl Moiety: : The fluorobenzoyl group can be introduced through an acylation reaction, where the amine group of the intermediate compound reacts with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially yielding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could lead to the development of new drugs for treating diseases such as cancer, inflammation, or infections.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its applications could extend to the fields of electronics, photonics, and materials science.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s fluorobenzoyl and thienyl groups may facilitate binding to hydrophobic pockets, while the oxadiazole ring could participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
  • N-{2-[(4-methylbenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
  • N-{2-[(4-nitrobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the fluorobenzoyl group, which can enhance its lipophilicity and metabolic stability. This fluorine atom can also influence the compound’s electronic properties, potentially leading to different biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[(4-fluorobenzoyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3S/c17-11-5-3-10(4-6-11)14(22)18-7-8-19-15(23)16-20-13(21-24-16)12-2-1-9-25-12/h1-6,9H,7-8H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKSDCGDCRAGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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N-{2-[(4-fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

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